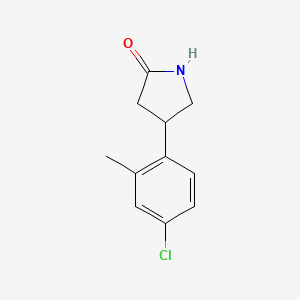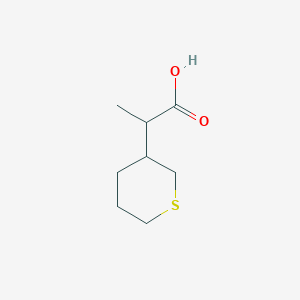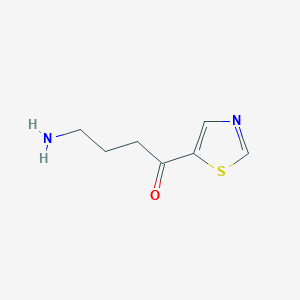
trans-Benzyl (2-methylpyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its structural features, which include a benzyl group and a pyrrolidine ring, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzyl chloroformate+2-methylpyrrolidine→trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The benzyl group in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Sodium hydride (NaH), Alkyl halides
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in peptide synthesis, allowing for selective deprotection under mild conditions .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.
Medicine: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceutical compounds. Its stability and reactivity make it a valuable intermediate in drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism of action of trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction is often reversible, allowing for controlled inhibition of enzyme function. The benzyl group provides additional stability and specificity to the compound’s interaction with its molecular targets .
Comparaison Avec Des Composés Similaires
- cis-Benzyl(2-methylpyrrolidin-3-yl)carbamate
- trans-Benzyl(4-methylpyrrolidin-3-yl)carbamate
- cis-Benzyl(4-methylpyrrolidin-3-yl)carbamate
Comparison:
- Structural Differences: The main difference between these compounds lies in the position and configuration of the methyl and benzyl groups on the pyrrolidine ring.
- Reactivity: trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate exhibits unique reactivity due to its trans configuration, which can influence its interaction with reagents and molecular targets.
- Applications: While all these compounds can be used as protecting groups for amines, trans-Benzyl(2-methylpyrrolidin-3-yl)carbamate is particularly favored for its stability and ease of removal under mild conditions .
Propriétés
Formule moléculaire |
C13H18N2O2 |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
benzyl N-[(2R,3S)-2-methylpyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-10-12(7-8-14-10)15-13(16)17-9-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3,(H,15,16)/t10-,12+/m1/s1 |
Clé InChI |
PQSRFRVGNIGAPY-PWSUYJOCSA-N |
SMILES isomérique |
C[C@@H]1[C@H](CCN1)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC1C(CCN1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)

![1-{2,6-Diazaspiro[3.4]octan-2-yl}propan-1-one](/img/structure/B13153806.png)
![4-(2-Fluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B13153812.png)

